molecular formula C23H22FN3O3S B2442648 2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-97-1

2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2442648
CAS RN: 941967-97-1
M. Wt: 439.51
InChI Key: KBIVZEAFTPGJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Derivatives for Biological Properties Evaluation

  • Development of Fluorine-18-labeled Antagonists : A study developed fluorinated derivatives of WAY 100635 for evaluating their biological properties. These compounds were radiolabeled with fluorine-18, and their pharmacokinetic properties were compared to assess their potential in medical imaging and receptor distribution studies (Lang et al., 1999).

Synthesis of Novel Compounds for Pharmacological Activities

  • Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone were synthesized and exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential as pharmacological agents (Abu‐Hashem et al., 2020).

Antimicrobial and Cytotoxic Activity Studies

  • Fluoroquinolone-based Antimicrobial Agents : Synthesis of fluoroquinolone-based compounds demonstrated antimicrobial activities, indicating the potential of such structures in developing new antimicrobial agents (Patel & Patel, 2010).
  • Cytotoxic Carboxamide Derivatives : A study on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones showed potent cytotoxicity against cancer cell lines, underscoring the relevance of such compounds in cancer research (Deady et al., 2005).

Exploration of Molecular Synthesis for Material Science

  • Hyperbranched Polybenzoxazoles : Research into the synthesis of hyperbranched polybenzoxazoles (HBPBOs) via poly(o-hydroxyamide) precursors offers insights into materials science, particularly in developing new polymers with specific thermal and solubility properties (Hong, Jikei, & Kakimoto, 2003).

properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-30-18-5-3-2-4-14(18)12-13-25-22(29)17-10-11-19-20(17)26-23(31-19)27-21(28)15-6-8-16(24)9-7-15/h2-9,17H,10-13H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIVZEAFTPGJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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